molecular formula C12H11N3O4 B2373021 N-(2-carbamoylphenyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428371-72-5

N-(2-carbamoylphenyl)-3-methoxyisoxazole-5-carboxamide

Cat. No. B2373021
CAS RN: 1428371-72-5
M. Wt: 261.237
InChI Key: UZPFCCZSSJZIHA-UHFFFAOYSA-N
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Description

“N-(2-carbamoylphenyl)-3-methoxyisoxazole-5-carboxamide” is a complex organic compound. Based on its name, it likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also seems to have a carbamoyl group (NH2CO-) and a methoxy group (OCH3) attached to it.


Synthesis Analysis

The synthesis of such compounds often involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of carbamoyl-containing compounds often requires a two-step sequence involving activated carboxylic acid ester, which then undergoes aminolysis .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific groups present in the molecule. For instance, the isoxazole ring is known to participate in various reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and its electronic structure .

Scientific Research Applications

Synthesis and Characterization

N-(2-carbamoylphenyl)-3-methoxyisoxazole-5-carboxamide has been studied for its synthesis and characterization. A study by Hassan et al. (2014) focuses on the synthesis of related compounds, exploring their structural establishment through elemental and spectral analysis, which might be applicable to the compound (Hassan, Hafez, & Osman, 2014).

Antitumor Activity

Research by Stevens et al. (1984) discusses the antitumor properties of structurally related imidazotetrazines, indicating potential applicability to N-(2-carbamoylphenyl)-3-methoxyisoxazole-5-carboxamide in this context (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

Antibacterial Evaluation

Pitucha et al. (2011) examined related N-substituted carboxamide derivatives for their antibacterial properties, suggesting a potential research avenue for N-(2-carbamoylphenyl)-3-methoxyisoxazole-5-carboxamide in the field of antimicrobial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Antimicrobial Activity

A study by Wang et al. (2012) on benzo[d]isothiazol derivatives, including their synthesis, crystal structure analysis, and evaluation of antimicrobial activity, provides insights into the potential antimicrobial applications of N-(2-carbamoylphenyl)-3-methoxyisoxazole-5-carboxamide (Wang, Xiang-hui, Lin, Qiang, Yin, Xue-Qiong, You, Cheng-Hang, & Yang, Jian-xin, 2012).

Isoxazole Derivatives and Immunosuppression

Knecht and Löffler (1998) explored isoxazole derivatives' influence on dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine synthesis. This research might be relevant for understanding the biochemical impact of N-(2-carbamoylphenyl)-3-methoxyisoxazole-5-carboxamide in similar pathways (Knecht & Löffler, 1998).

Future Directions

The future research directions would depend on the current state of knowledge about the compound. If it’s a new compound, initial studies might focus on understanding its properties and potential applications. If it’s already known, research might focus on exploring new applications or improving existing ones .

properties

IUPAC Name

N-(2-carbamoylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-18-10-6-9(19-15-10)12(17)14-8-5-3-2-4-7(8)11(13)16/h2-6H,1H3,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPFCCZSSJZIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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